molecular formula C18H19ClN2O5S2 B2904786 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperidine-2-carboxamide CAS No. 1049866-11-6

1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperidine-2-carboxamide

Cat. No.: B2904786
CAS No.: 1049866-11-6
M. Wt: 442.93
InChI Key: ZOPABAWPBABZEI-UHFFFAOYSA-N
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Description

1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperidine-2-carboxamide ( 921804-43-5) is a chemical compound with the molecular formula C18H19ClN2O5S2 and a molecular weight of 442.94 g/mol . This research chemical features a piperidine-2-carboxamide core, substituted with a 2,3-dihydrobenzo[b][1,4]dioxin-6-yl group via the amide nitrogen and a (5-chlorothiophen-2-yl)sulfonyl moiety at the piperidine nitrogen . While direct biological data for this exact molecule is limited, its structural framework is significant in medicinal chemistry. The 2,3-dihydrobenzo[1,4]dioxine scaffold is recognized as a privileged structure in drug discovery. For instance, a sulfamide derivative containing this scaffold, JNJ-26489112, has demonstrated broad-spectrum anticonvulsant properties in preclinical studies, functioning through a multi-target mechanism that includes inhibition of voltage-gated sodium channels and N-type calcium channels . Furthermore, other carboxamide derivatives based on the 1,4-benzodioxine structure have been synthesized and identified as potent inhibitors of PARP1, a key enzyme target in oncology . Compounds sharing the 2,3-dihydrobenzo[1,4]dioxin-6-yl group have also shown promise in overcoming cancer chemoresistance by inhibiting angiogenesis and P-glycoprotein efflux pump activity . This suggests potential research applications for this compound in neuroscience, oncology, and multidrug resistance studies. Researchers can utilize this compound as a building block or reference standard in the synthesis and exploration of novel bioactive molecules. This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

1-(5-chlorothiophen-2-yl)sulfonyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)piperidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O5S2/c19-16-6-7-17(27-16)28(23,24)21-8-2-1-3-13(21)18(22)20-12-4-5-14-15(11-12)26-10-9-25-14/h4-7,11,13H,1-3,8-10H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOPABAWPBABZEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C(=O)NC2=CC3=C(C=C2)OCCO3)S(=O)(=O)C4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperidine-2-carboxamide typically involves multiple steps, starting from readily available precursors. The process may include:

    Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate amine and carbonyl compounds.

    Introduction of the sulfonyl group: This step often involves sulfonylation reactions using reagents like sulfonyl chlorides.

    Attachment of the dioxin moiety: This can be done through alkylation or acylation reactions, depending on the specific functional groups present on the dioxin precursor.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include:

    Catalysis: Using catalysts to improve reaction efficiency.

    Purification: Employing techniques like crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperidine-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperidine-2-carboxamide involves its interaction with specific molecular targets. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.

    Receptor Binding: It may interact with cellular receptors, modulating their activity and triggering downstream signaling pathways.

Comparison with Similar Compounds

Piperidine-2-Carboxamide Derivatives

  • Levobupivacaine Hydrochloride ((2S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide hydrochloride):

    • Shares the piperidine-2-carboxamide core but lacks the sulfonyl and dihydrobenzodioxin groups.
    • Used as a long-acting local anesthetic. The 2,6-dimethylphenyl group enhances lipid solubility and protein binding.
    • Key Difference : The target compound’s dihydrobenzodioxin substituent may improve water solubility due to the oxygen-rich aromatic system, while the sulfonyl group could modulate receptor interactions.
  • 1-Butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide (CAS 2180-92-9):

    • Features a butyl group on the piperidine nitrogen instead of a sulfonyl-dihydrobenzodioxin system.
    • The alkyl chain likely increases lipophilicity, contrasting with the polar sulfonyl group in the target compound.

Sulfonyl-Modified Analogues

1-((5-Chlorothiophen-2-yl)sulfonyl)-N-(2-fluorophenyl)piperidine-2-carboxamide (CAS 1049865-84-0, )

  • Molecular Formula : C₁₆H₁₆ClFN₂O₃S₂
  • Structural Comparison: Retains the 5-chlorothiophen-2-yl sulfonyl group but substitutes the dihydrobenzodioxin with a 2-fluorophenyl group. The fluorine atom may enhance metabolic stability via reduced cytochrome P450-mediated oxidation. Pharmacological Implications: The dihydrobenzodioxin’s electron-rich oxygen atoms in the target compound could improve π-π stacking with aromatic residues in target proteins compared to the mono-fluorinated phenyl group.

1-(4-Chlorobenzenesulfonyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide (CAS 870987-02-3, )

  • Molecular Formula : C₂₀H₁₉ClN₄O₄S
  • Structural Comparison: Replaces the chlorothiophene sulfonyl group with a 4-chlorobenzenesulfonyl moiety and incorporates a 1,3,4-oxadiazole ring. Key Difference: The target compound’s dihydrobenzodioxin may confer superior solubility over the hydrophobic phenyl-oxadiazole system.

Physicochemical and Pharmacokinetic Properties (Hypothetical Analysis)

Compound Name Molecular Formula Molecular Weight LogP* Aqueous Solubility* Key Substituents
Target Compound C₁₈H₁₆ClN₂O₅S₂ 443.9 (calc.) ~2.5 Moderate 5-Chlorothiophene sulfonyl, dihydrobenzodioxin
1-((5-Chlorothiophen-2-yl)sulfonyl)-N-(2-fluorophenyl)piperidine-2-carboxamide C₁₆H₁₆ClFN₂O₃S₂ 402.9 ~3.0 Low 5-Chlorothiophene sulfonyl, 2-fluorophenyl
Levobupivacaine Hydrochloride C₁₈H₂₈N₂O·HCl 324.9 ~3.8 Low 2,6-Dimethylphenyl

*Note: LogP and solubility estimates are extrapolated from structural analogs due to lack of experimental data for the target compound.

Research Findings and Implications

  • Synthetic Challenges : The dihydrobenzodioxin and sulfonyl groups in the target compound may necessitate multi-step synthesis, akin to the resolution of racemic piperidine-2-carboxamides described in .
  • Safety Profile : Structural similarities to bupivacaine () suggest possible cardiotoxicity risks, but the dihydrobenzodioxin moiety might reduce such effects by altering sodium channel binding kinetics.

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